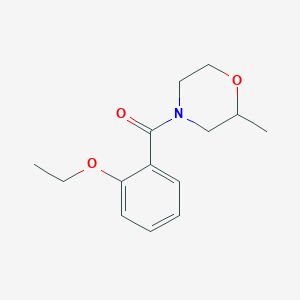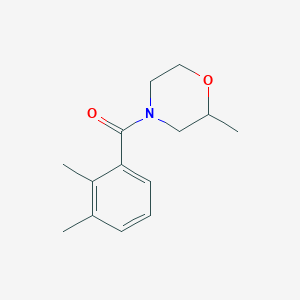
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMM, is a chemical compound that belongs to the class of ketones. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the growth and proliferation of cancer cells. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of useful properties, including antitumor activity and the ability to inhibit beta-amyloid aggregation. However, there are also some limitations to the use of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments. It is toxic at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of new drugs based on the structure of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. Additionally, further research is needed to fully understand the mechanism of action of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, research is needed to optimize the synthesis and purification of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone to improve its yield and purity.
Métodos De Síntesis
The synthesis of (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methyl-4-morpholinecarboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 70%.
Aplicaciones Científicas De Investigación
(2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been widely used in scientific research as a reagent for the synthesis of various compounds. It is also used as a ligand in the preparation of metal complexes. (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit antitumor activity, which has led to its use in cancer research. Additionally, (2,3-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been used in the development of new drugs for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-4-6-13(12(10)3)14(16)15-7-8-17-11(2)9-15/h4-6,11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRMTJKFRTOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

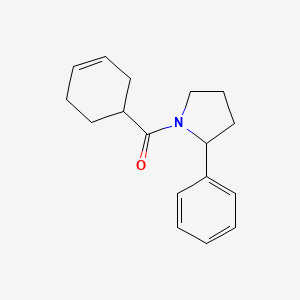


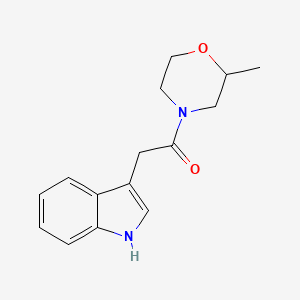
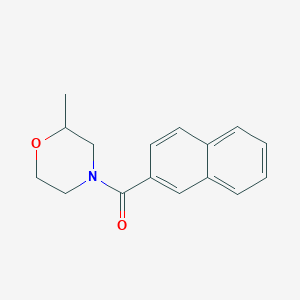
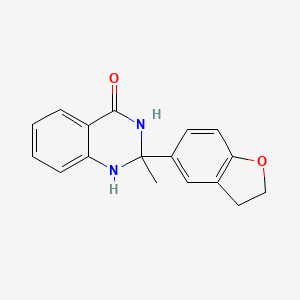
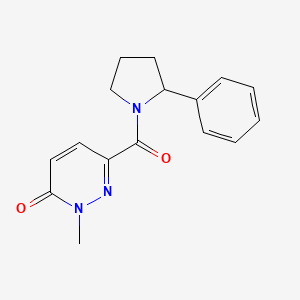
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
